potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide is a chemical compound with a complex structure. It contains a cyclobutyl ring, a boranuide group, and a trifluoro group . The exact properties of this compound would depend on the specific arrangement of these groups in the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclobutyl ring provides a rigid, cyclic structure, the methoxy and oxoethyl groups introduce polarity and potential for hydrogen bonding, and the trifluoro boranuide group could add complexity due to its unusual bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoro boranuide group, which is known to be a strong reducing agent . The methoxy and oxoethyl groups could also participate in reactions, particularly if they are deprotonated to form enolates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups could make it soluble in polar solvents, while the cyclobutyl ring could contribute to rigidity and potentially a higher melting point .Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for the compound would provide detailed information on its hazards, safe handling procedures, and first aid measures .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide involves the reaction of cyclobutylboronic acid with 2-methoxy-2-oxoethyl trifluoromethanesulfonate, followed by treatment with potassium hydroxide to form the potassium salt of the boronic acid. This is then reacted with potassium fluoride to form the final product.", "Starting Materials": [ "Cyclobutylboronic acid", "2-methoxy-2-oxoethyl trifluoromethanesulfonate", "Potassium hydroxide", "Potassium fluoride" ], "Reaction": [ "Step 1: Cyclobutylboronic acid is reacted with 2-methoxy-2-oxoethyl trifluoromethanesulfonate in the presence of a palladium catalyst to form the corresponding boronate ester.", "Step 2: The boronate ester is then treated with potassium hydroxide to form the potassium salt of the boronic acid.", "Step 3: The potassium salt of the boronic acid is then reacted with potassium fluoride to form potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide." ] } | |
CAS-Nummer |
2108678-36-8 |
Molekularformel |
C7H11BF3KO2 |
Molekulargewicht |
234.07 g/mol |
IUPAC-Name |
potassium;trifluoro-[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-13-6(12)5-7(3-2-4-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
InChI-Schlüssel |
IKIOKBXDVKXEQE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1(CCC1)CC(=O)OC)(F)(F)F.[K+] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.